molecular formula C15H17NO B8451319 4-(4-Methoxymethylene cyclohexyl)-benzonitrile

4-(4-Methoxymethylene cyclohexyl)-benzonitrile

Cat. No. B8451319
M. Wt: 227.30 g/mol
InChI Key: QYLGTCULRPATII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709030

Procedure details

10.4 g of triphenyl-methoxymethyl-phosphonium chloride were suspended in 60 ml of t-butyl methyl ether while gassing with argon in a sulphonation flask equipped with a thermometer, a mechanical stirrer, a dropping funnel and a solid substance addition tube and the suspension was treated with 3.6 g of solid potassium t-butylate at -10° C. within 10 minutes. After completion of the addition the mixture was stirred for a further 30 minutes at -10° C. then the deep orange, heterogeneous reaction mixture was treated dropwise at 0° C. with a solution of 4.2 g of 4-(p-cyanophenyl)cyclohexanone in 50 ml of absolute tetrahydrofuran. The reaction mixture was subsequently stirred for a futher 2 hours at room temperature, then poured into 500 ml of hexane and filtered. Low-pressure chromatography (0.5 bar) of the concentrated residue (7.1 g) on silica gel with ethyl acetate/petroleum ether (vol. 5:95) gave 4.5 g (94%) of p-[4-(methoxymethylene)cyclohexyl]benzonitrile as a colourless oil; purity 95%, Rf-value (ethyl acetate/petroleum ether vol. 1:9) 0.30.
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)[CH2:9][O:10][CH3:11])C=CC=CC=1.[C:24]([C:26]1[CH:31]=[CH:30][C:29]([CH:32]2[CH2:37][CH2:36][C:35](=O)[CH2:34][CH2:33]2)=[CH:28][CH:27]=1)#[N:25].CCCCCC>COC(C)(C)C.O1CCCC1>[CH3:9][O:10][CH:11]=[C:35]1[CH2:36][CH2:37][CH:32]([C:29]2[CH:30]=[CH:31][C:26]([C:24]#[N:25])=[CH:27][CH:28]=2)[CH2:33][CH2:34]1 |f:0.1|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[P+](COC)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
solid
Quantity
3.6 g
Type
reactant
Smiles
Name
potassium t-butylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 30 minutes at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while gassing with argon in a sulphonation flask
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a mechanical stirrer, a dropping funnel and a solid substance addition tube
ADDITION
Type
ADDITION
Details
After completion of the addition the mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was subsequently stirred for a futher 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
Name
Type
product
Smiles
COC=C1CCC(CC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.